molecular formula C19H13ClN4OS2 B12133313 (Z)-3-(((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-2-thioxothiazolidin-4-one

(Z)-3-(((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-2-thioxothiazolidin-4-one

Cat. No.: B12133313
M. Wt: 412.9 g/mol
InChI Key: ONGJMECGJVPBCM-FBHDLOMBSA-N
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Description

3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-4-amine to form the corresponding Schiff base. This intermediate is then reacted with thioglycolic acid in the presence of a catalyst to yield the final thiazolidinone product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for treating infections and cancer. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

The uniqueness of 3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H13ClN4OS2

Molecular Weight

412.9 g/mol

IUPAC Name

3-[(Z)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13ClN4OS2/c20-15-8-6-13(7-9-15)18-14(10-21-24-17(25)12-27-19(24)26)11-23(22-18)16-4-2-1-3-5-16/h1-11H,12H2/b21-10-

InChI Key

ONGJMECGJVPBCM-FBHDLOMBSA-N

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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